molecular formula C20H36O2 B599715 Icosa-5,14-dienoic acid CAS No. 122055-58-7

Icosa-5,14-dienoic acid

Cat. No.: B599715
CAS No.: 122055-58-7
M. Wt: 308.5
InChI Key: ZPYAEYLYGOTGGC-OYAITDOQSA-N
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Description

Icosa-5,14-dienoic acid, also known as (5E,14E)-5,14-Icosadienoic acid, is a polyunsaturated fatty acid with the molecular formula C20H36O2. This compound is characterized by the presence of two double bonds located at the 5th and 14th positions of the carbon chain. It is a relatively rare fatty acid found in small amounts in various animal tissues and has been studied for its potential biological and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of icosa-5,14-dienoic acid can be achieved through several methods. One common approach involves the stereoselective cross-cyclomagnesiation reaction of aliphatic and oxygen-containing 1,2-dienes catalyzed by Cp2TiCl2. This method allows for the efficient production of the desired dienoic acid with high yields .

Industrial Production Methods: Industrial production of this compound typically involves the elongation and desaturation of linoleic acid. This process can be carried out using enzymatic methods or chemical catalysts to achieve the desired double bond configuration and chain length .

Chemical Reactions Analysis

Types of Reactions: Icosa-5,14-dienoic acid undergoes various chemical reactions, including:

    Oxidation: The double bonds in this compound can be oxidized to form epoxides or hydroxylated derivatives.

    Reduction: The double bonds can be reduced to form saturated fatty acids.

    Substitution: The carboxylic acid group can undergo esterification or amidation reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.

    Substitution: Esterification with alcohols in the presence of acid catalysts like sulfuric acid (H2SO4).

Major Products:

    Oxidation: Epoxides, hydroxylated fatty acids.

    Reduction: Saturated fatty acids.

    Substitution: Esters, amides.

Comparison with Similar Compounds

Icosa-5,14-dienoic acid can be compared with other polyunsaturated fatty acids such as:

    Linoleic Acid (C182): A precursor in the biosynthesis of this compound.

    Arachidonic Acid (C204): Another polyunsaturated fatty acid involved in inflammatory processes.

    Eicosapentaenoic Acid (C205): Known for its anti-inflammatory properties and found in fish oils.

Uniqueness: this compound is unique due to its specific double bond configuration and its ability to modulate inflammatory responses differently compared to other polyunsaturated fatty acids .

Properties

IUPAC Name

icosa-5,14-dienoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H36O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h6-7,15-16H,2-5,8-14,17-19H2,1H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPYAEYLYGOTGGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CCCCCCCCC=CCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H36O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90694033
Record name Icosa-5,14-dienoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90694033
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

122055-58-7
Record name Icosa-5,14-dienoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90694033
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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